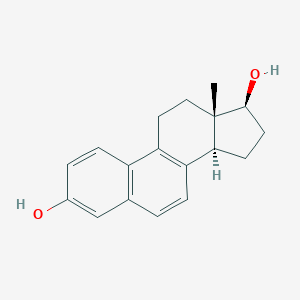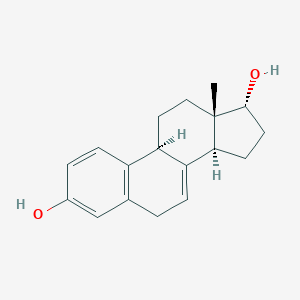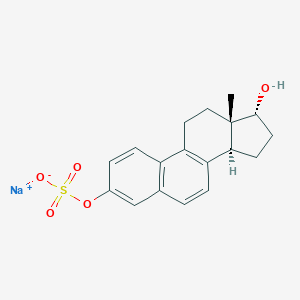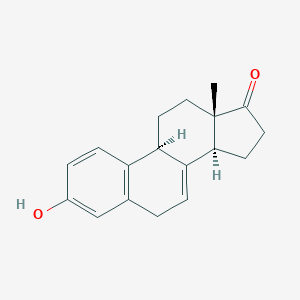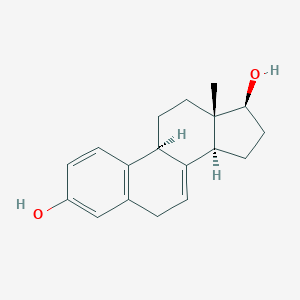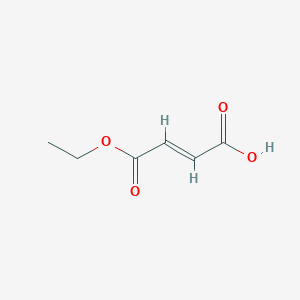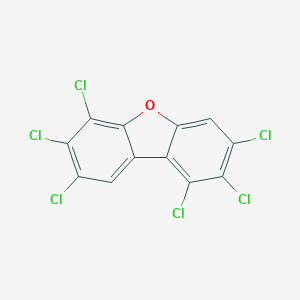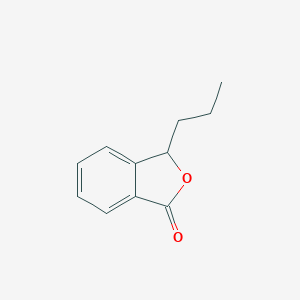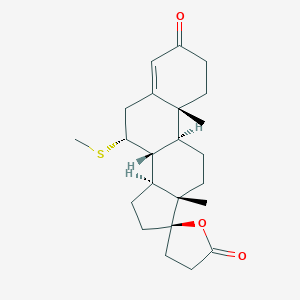
7alpha-Thiomethylspironolactone
Vue d'ensemble
Description
7alpha-Thiomethylspironolactone is a biochemical for lab use . It is a steroidal antimineralocorticoid and antiandrogen of the spirolactone group and the major active metabolite of spironolactone .
Molecular Structure Analysis
The active metabolites of spironolactone have extended terminal half-lives of 13.8 hours for 7α-TMS, 15.0 hours for 6β-OH-7α-TMS, and 16.5 hours for canrenone . These metabolites are responsible for the therapeutic effects of the drug .Chemical Reactions Analysis
7α-Thiomethylspironolactone is a major active metabolite of spironolactone . Other important metabolites of spironolactone include 7α-thiospironolactone (7α-TS; SC-24813), 6β-hydroxy-7α-thiomethylspironolactone .Applications De Recherche Scientifique
7α-TMSL is an important circulating metabolite of spironolactone, with liver and kidneys being potential sites for its production. This metabolite does not seem to involve the C-S lyase pathway in its formation (Lacagnin, Lutsie, & Colby, 1987).
Stereoselective synthesis of 7α-methylthio-3beta-hydroxy-17alpha-pregn-4-ene-21,17-carbolactone and 7alpha-methylthio-3alpha-hydroxy-17alpha-pregn-4-ene-21,17-carbolactone, major metabolites of spironolactone, has been achieved using different types of reduction reagents, providing insights into the metabolism and potential therapeutic applications of these compounds (Li & Zhang, 2007).
The administration of a spironolactone: beta-cyclodextrin complex has shown improved bioavailability and clinical response in patients with chronic liver disease, suggesting potential therapeutic applications in this patient population (Abosehmah-Albidy et al., 2003).
Spirolactones like spironolactone, which include 7α-TMSL as a metabolite, have demonstrated antiandrogenic effects potentially due to peripheral antagonism of androgens. This finding has implications for the treatment of conditions influenced by androgen levels (Corvol et al., 1975).
The synthesis and antimineralocorticoid activities of steroidal spirolactones with nitrogenous substituents in the 7alpha position, including 7α-TMSL, have been reported, offering insights into the development of novel therapeutics with antimineralocorticoid properties (Weier & Hofmann, 1976).
In a study of spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites, it was found that metabolism of spironolactone and its metabolites, including 7α-TMSL, is impaired in cirrhosis. This has implications for dosing and efficacy in such patient populations (Sungaila et al., 1992).
Mécanisme D'action
Target of Action
7alpha-Thiomethylspironolactone (7α-TMS) is a steroidal antimineralocorticoid and antiandrogen . It primarily targets the mineralocorticoid receptor and the androgen receptor . These receptors play a crucial role in the regulation of electrolyte balance and androgenic effects in the body .
Mode of Action
7α-TMS acts as an antagonist to the mineralocorticoid receptor, thereby inhibiting the action of aldosterone . By binding to the mineralocorticoid receptor, it prevents sodium reabsorption and promotes potassium retention . As an antiandrogen, it competes with androgens for binding to the androgen receptor, thereby reducing androgenic effects .
Biochemical Pathways
The action of 7α-TMS affects the renin-angiotensin-aldosterone system . By antagonizing the mineralocorticoid receptor, it disrupts the normal function of aldosterone, leading to increased excretion of sodium and water, and decreased excretion of potassium . This can have downstream effects on blood pressure and fluid balance.
Pharmacokinetics
7α-TMS is a major active metabolite of spironolactone . Spironolactone is a prodrug with a short terminal half-life of 1.4 hours . The active metabolites of spironolactone, including 7α-TMS, have extended terminal half-lives . For 7α-TMS, the terminal half-life is 13.8 hours . These metabolites are responsible for the therapeutic effects of the drug .
Result of Action
The action of 7α-TMS results in a potassium-sparing effect . It accounts for around 80% of the potassium-sparing effect of spironolactone . This can help in conditions where there is a need to reduce fluid without causing hypokalemia, such as in heart failure, liver cirrhosis, and certain kidney diseases.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
7alpha-Thiomethylspironolactone interacts with various enzymes, proteins, and other biomolecules. It has been found to possess approximately equivalent affinity for the rat ventral prostate androgen receptor (AR) relative to that of spironolactone . The affinity of this compound for the rat prostate AR is about 3.0 to 8.5% of that of dihydrotestosterone (DHT) .
Cellular Effects
As a major active metabolite of spironolactone, it is likely to share some of its parent compound’s effects, such as influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of spironolactone, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of spironolactone
Propriétés
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDLPQBEOKIRE-RJKHXGPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959567 | |
| Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38753-77-4 | |
| Record name | 7α-(Thiomethyl)spironolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38753-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Thiomethylspirolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.ALPHA.-THIOMETHYLSPIRONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YU66JY4WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







